2-Nitro-4-tert-pentyl-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

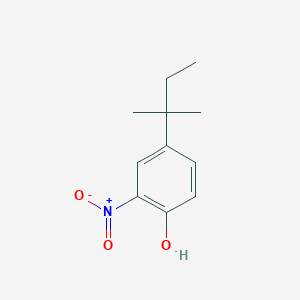

2-Nitro-4-tert-pentyl-phenol is an organic compound with the molecular formula C11H15NO3 It is a substituted phenol, characterized by the presence of a nitro group (-NO2) and a tert-pentyl group (-C(CH3)2CH2CH3) attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-tert-pentyl-phenol typically involves the nitration of 4-tert-pentylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems allows for precise temperature regulation and efficient mixing of reactants, leading to higher purity and consistency in the final product.

Analyse Des Réactions Chimiques

Method A: Nitric Acid-Mediated Nitration

-

Reagents : 30–50% nitric acid, organic solvent (e.g., dichloromethane)

-

Conditions :

-

Mechanism : Electrophilic aromatic substitution at the ortho position relative to the hydroxyl group, driven by the tert-pentyl group’s steric and electronic effects.

Method B: tert-Butyl Nitrite-Mediated Nitration

-

Reagents : tert-Butyl nitrite (t-BuONO), organic solvent (e.g., t-BuOH)

-

Conditions :

-

Mechanism :

-

Selectivity : Mononitration favored due to steric hindrance from the tert-pentyl group .

Comparison of Nitration Methods

| Parameter | Method A (HNO₃) | Method B (t-BuONO) |

|---|---|---|

| Temperature | 55–65°C | Room temperature |

| Reaction Time | 4 hours | <1 hour |

| Selectivity | Moderate | High (mononitration) |

| Byproducts | Over-nitration risks | Minimal |

| Yield | 27–30% | Not reported |

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amine (-NH₂):

-

Conditions :

-

Product : 2-Amino-4-tert-pentylphenol.

-

Mechanism : Sequential electron transfer reduces the nitro group to nitroso (-NO) and hydroxylamine (-NHOH) intermediates before forming the amine .

Oxidation Reactions

The phenolic -OH group can be oxidized under strong conditions:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

-

Mechanism : Formation of a quinone structure via deprotonation and electron abstraction.

-

Challenges : The electron-withdrawing nitro group reduces the phenol’s oxidation susceptibility compared to non-nitrated analogs.

Substitution Reactions

While the nitro group typically deactivates the ring toward electrophilic substitution, the tert-pentyl group’s steric bulk may influence regioselectivity in rare cases:

-

Halogenation : Limited reactivity; no documented examples in literature.

-

Sulfonation : Not reported due to nitro group’s deactivating effects.

Stability and Degradation

-

Thermal Stability : Stable under standard storage conditions (room temperature) .

-

Photodegradation : Potential for nitro group reduction under UV light, though not explicitly studied for this compound.

Key Research Findings

-

Synthesis Optimization : Method B (t-BuONO) offers superior chemoselectivity for mononitration but lacks yield data compared to Method A .

-

Reduction Efficiency : Sodium dithionite achieves >90% conversion to the amine in ethanol/DMF mixtures .

-

Toxicity Considerations : Reduction byproducts (e.g., nitroso intermediates) may pose handling risks, necessitating strict pH control .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the most notable applications of 2-Nitro-4-tert-pentyl-phenol is its antimicrobial properties. Research indicates that this compound exhibits significant efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death.

Case Study: Antimicrobial Efficacy

A study demonstrated that formulations containing this compound significantly reduced bacterial load on contaminated surfaces compared to control groups. This highlights its potential use in disinfectants and preservatives in healthcare settings.

Industrial Applications

In industrial contexts, this compound is utilized as a biocide and preservative in various formulations. Its ability to inhibit microbial growth makes it valuable in products such as paints, coatings, and personal care items.

Data Table: Industrial Uses

| Application Area | Specific Use |

|---|---|

| Coatings | Preservative in paints |

| Personal Care | Antimicrobial agent in cosmetics |

| Pharmaceuticals | Potential use in topical antiseptics |

Biological Research

The compound has also been studied for its effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. Understanding these interactions is crucial for assessing potential drug-drug interactions when used alongside other medications metabolized by these enzymes.

Toxicological Profile

While this compound exhibits promising applications, it is essential to consider its safety profile. Toxicological assessments indicate that it may act as a mild irritant but does not meet the criteria for persistent bioaccumulative toxic substances. This suggests a favorable environmental profile, although further studies are necessary to fully evaluate its long-term effects.

Mécanisme D'action

The mechanism of action of 2-Nitro-4-tert-pentyl-phenol involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of key enzymes or disruption of cellular processes, contributing to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

2-Nitro-4-tert-pentyl-phenol can be compared with other substituted phenols, such as:

2-Nitro-4-tert-butyl-phenol: Similar structure but with a tert-butyl group instead of a tert-pentyl group. This compound may exhibit different reactivity and biological activity due to the difference in steric and electronic effects.

4-Nitrophenol: Lacks the tert-pentyl group, resulting in different chemical properties and applications.

2,6-Dichloro-4-tert-pentyl-phenol:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

2-Nitro-4-tert-pentyl-phenol (CAS Number: 100-10-7) is a nitrophenolic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula: C₁₁H₁₅N₁O₃

- Molecular Weight: 205.25 g/mol

- Melting Point: 75-78 °C

- Solubility: Soluble in organic solvents but poorly soluble in water.

The biological activity of this compound can be attributed to its nitro group, which plays a crucial role in its interaction with biological molecules. The proposed mechanisms include:

- Electrophilic Attack: The nitro group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to alterations in their function.

- Reactive Oxygen Species (ROS) Production: Upon reduction, nitro compounds can generate reactive intermediates that contribute to oxidative stress, damaging cellular components.

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | >125 μM |

The mechanism involves the disruption of bacterial cell wall synthesis and the induction of apoptosis-like processes in susceptible strains .

Anticancer Properties

Studies have suggested that nitrophenolic compounds can exhibit anticancer effects by inducing apoptosis in cancer cells. The exact pathways remain under investigation, but preliminary results indicate that this compound may interfere with cell cycle progression and promote programmed cell death in various cancer cell lines.

Endocrine Disruption

This compound has been classified as an endocrine-disrupting chemical (EDC). It can mimic or interfere with hormonal functions, leading to potential reproductive and developmental toxicity in exposed organisms .

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted on the efficacy of this compound against Staphylococcus aureus showed that at concentrations as low as 15.625 μM, the compound effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings. -

Endocrine Disruption Assessment:

An evaluation report highlighted the endocrine-disrupting properties of related phenolic compounds, indicating that exposure to this compound could lead to adverse reproductive outcomes in aquatic organisms .

Toxicological Profile

The toxicological assessment of this compound reveals several key points:

Propriétés

IUPAC Name |

4-(2-methylbutan-2-yl)-2-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-11(2,3)8-5-6-10(13)9(7-8)12(14)15/h5-7,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZBVXMQEWCXEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.